1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a benzyl group at the first position, an ethylphenyl group at the third position, and a carbaldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of benzylhydrazine with 4-ethylacetophenone under acidic conditions can form the pyrazole ring.
Introduction of the carbaldehyde group: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethylphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-benzyl-3-(4-phenyl)-1H-pyrazole-4-carbaldehyde: Lacks the ethyl substitution on the phenyl ring.
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a chlorine atom instead of an ethyl group.
Uniqueness
1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-15-8-10-17(11-9-15)19-18(14-22)13-21(20-19)12-16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDFHGPQEZKYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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